molecular formula C18H12Cl2FN3O3 B12700923 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- CAS No. 107659-69-8

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Cat. No.: B12700923
CAS No.: 107659-69-8
M. Wt: 408.2 g/mol
InChI Key: XZDCQRVDGXVXAX-SJLPKXTDSA-N
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Description

The compound 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- (hereafter referred to as Compound A) is a chiral 1,3-dioxolan-2-one derivative with a cyclic carbonate core. Its structure features:

  • A 2,4-dichlorophenyl group at position 4.
  • A 4-fluorophenyl group at position 5.
  • A 1H-1,2,4-triazol-1-ylmethyl substituent also at position 4.
  • Stereochemical configuration (4S,5R), which is critical for its biological and physicochemical properties.

This compound likely targets applications in pharmaceuticals, given the prevalence of triazole and halogenated aryl groups in antifungal agents (e.g., fluconazole analogs) .

Properties

CAS No.

107659-69-8

Molecular Formula

C18H12Cl2FN3O3

Molecular Weight

408.2 g/mol

IUPAC Name

(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C18H12Cl2FN3O3/c19-12-3-6-14(15(20)7-12)18(8-24-10-22-9-23-24)16(26-17(25)27-18)11-1-4-13(21)5-2-11/h1-7,9-10,16H,8H2/t16-,18-/m1/s1

InChI Key

XZDCQRVDGXVXAX-SJLPKXTDSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves multiple steps, including the formation of the dioxolane ring and the introduction of the dichlorophenyl, fluorophenyl, and triazolylmethyl groups. The synthetic route typically starts with the preparation of the dioxolane ring, followed by the sequential addition of the other functional groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit promising antifungal properties. The triazole moiety is known to interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol 14α-demethylase. This specific action makes triazole derivatives effective against various fungal pathogens.

  • Case Study : A study highlighted that derivatives of 1,2,4-triazoles showed significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25μg/mL0.25\mu g/mL against resistant strains, showcasing its potential as a therapeutic agent in treating invasive fungal infections .

Pharmaceutical Development

The compound's unique structure allows it to serve as a lead compound in the development of new antifungal medications. Its ability to overcome resistance mechanisms found in fungi makes it an attractive candidate for further research and optimization.

  • Research Findings : Recent literature reviews emphasize the importance of structure-activity relationships (SAR) in optimizing triazole derivatives for enhanced efficacy and reduced toxicity . The incorporation of various substituents can significantly impact the biological activity of these compounds.

Agricultural Applications

Beyond its pharmaceutical uses, this compound has potential applications in agriculture as a fungicide. The ability to combat fungal pathogens can be beneficial in protecting crops from diseases that threaten yield and quality.

Fungicidal Properties

The dioxolan-2-one derivatives have been studied for their effectiveness in agricultural settings. Their application could reduce reliance on traditional fungicides that may pose environmental risks or contribute to resistance development.

Synthesis and Derivatives

The synthesis of 1,3-Dioxolan-2-one derivatives often involves multi-step processes that include the formation of the dioxolane ring followed by functionalization at various positions to enhance biological activity.

Synthesis Method Description
Condensation Reactions Utilizes aldehydes and ketones to form dioxolane rings.
Functionalization Introduces various substituents (e.g., halogens) to improve antifungal activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

Compound B (CAS 107659-75-6)
  • Structure : 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one, (4R,5S)-rel- .
  • Key Differences :
    • Replaces the 2,4-dichlorophenyl group in Compound A with a second 4-fluorophenyl.
    • Stereochemistry: (4R,5S) vs. (4S,5R).
  • Stereochemical differences may alter binding affinity to target enzymes (e.g., fungal CYP51) .
Compound C ()
  • Structure : 1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
  • Key Differences :
    • Tosylethyl group replaces the 4-fluorophenyl at position 5.
    • 2,4-Difluorophenyl instead of 2,4-dichlorophenyl.
  • Implications : The sulfonyl group may increase solubility but reduce bioavailability. Fluorine’s electronegativity vs. chlorine’s bulkiness could affect target interactions .
Thiazole Derivatives (Compounds 4 and 5 in )
  • Structure : Thiazole core with fluorophenyl and triazole groups.
  • Key Differences: Thiazole ring instead of dioxolanone.
  • Implications: The dioxolanone core in Compound A may confer greater metabolic stability compared to thiazole, which is prone to oxidation. Both classes exhibit antifungal activity, suggesting triazole’s role is conserved across scaffolds .

Physicochemical Properties

Property Compound A Compound B Thiazole Derivatives (4/5)
Core Structure 1,3-Dioxolan-2-one 1,3-Dioxolan-2-one Thiazole
Halogen Substituents 2,4-Cl₂, 4-F 4-F, 4-F 4-F, Cl/Br
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.5-3.0
Crystallinity Likely high (chiral centers) Moderate (isostructural packing) High (isostructural)

Biological Activity

The compound 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a derivative of the 1,2,4-triazole class known for its significant antifungal properties. This article reviews the biological activity of this compound, focusing on its antifungal efficacy and structure-activity relationships (SAR) as derived from various studies.

  • CAS Number : 107659-70-1
  • Molecular Formula : C18H13Cl2N3O3
  • Molar Mass : 390.22 g/mol

Antifungal Activity

  • Mechanism of Action : The compound contains a triazole moiety which is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
  • Efficacy Against Fungal Strains : Studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various strains including Magnaporthe oryzae and Aspergillus niger.
    • A study reported an IC50 value of approximately 3.8 ± 0.5 μM against M. oryzae, indicating strong antifungal potential .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the dioxolan and triazole rings in enhancing antifungal activity. Key findings include:

Substituent Effect on Activity
2,4-DichlorophenylIncreases potency against fungal strains
4-FluorophenylContributes to improved bioactivity
Triazole moietyEssential for interaction with target enzyme

Research indicates that modifications to these substituents can significantly impact the compound's potency and spectrum of activity .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Hoshi et al. (2015) conducted a comprehensive study on a series of triazole derivatives showing that specific structural configurations led to enhanced antifungal properties against rice blast disease caused by M. oryzae. The study emphasized the role of the dioxolan moiety in facilitating better interaction with fungal targets .
  • Recent Advances : A review highlighted novel triazoles demonstrating broad-spectrum antifungal activity and suggested that further optimization could yield compounds with even greater efficacy against resistant fungal strains .

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